Biological Activity of 2-Amino-2-(4-bromophenyl)acetamide Hydrochloride Derivatives: A Technical Guide
Biological Activity of 2-Amino-2-(4-bromophenyl)acetamide Hydrochloride Derivatives: A Technical Guide
Executive Summary & Core Rationale
As a Senior Application Scientist, I approach the evaluation of molecular scaffolds not just by their end-point efficacy, but through the mechanistic causality of their structural components. The compound 2-Amino-2-(4-bromophenyl)acetamide hydrochloride (CAS 2901065-28-7) and its free base (CAS 950651-22-6) serve as highly versatile building blocks in modern drug discovery[1].
The pharmacological utility of this scaffold is driven by three distinct structural features:
-
The α -Amino Amide Core: Acts as a bifunctional nucleophile/electrophile, making it an ideal anchor for spiro-cyclization (e.g., forming imidazolones) or peptide coupling.
-
The 4-Bromo Substitution: This is not merely a structural placeholder. The heavy halogen atom serves a dual purpose: it significantly increases the lipophilicity (LogP) required for blood-brain barrier (BBB) penetration, and it sterically blocks para-hydroxylation by hepatic CYP450 enzymes, thereby extending the pharmacokinetic half-life of the derivative in vivo.
-
The Hydrochloride Salt Form: In early-stage in vitro screening, the HCl salt is preferred over the free base due to its enhanced aqueous solubility, ensuring uniform distribution in physiological assay buffers and preventing false-negative IC50 shifts caused by compound precipitation[1].
Derivatives of this scaffold have demonstrated profound biological activities across neurology, oncology, and virology. This guide synthesizes the in vitro profiling, mechanistic pathways, and self-validating experimental protocols required to evaluate these derivatives.
Key Biological Activities & Therapeutic Applications
Neurological Applications: GLYT1 Transporter Inhibition
The most prominent application of 2-amino-2-(4-bromophenyl)acetamide derivatives lies in the treatment of schizophrenia. By converting the scaffold into spiro-condensed imidazolone derivatives , researchers have developed highly potent inhibitors of the Glycine Transporter 1 (GLYT1)[2].
Mechanistic Causality: The negative and cognitive symptoms of schizophrenia are largely attributed to hypofunction of the NMDA (N-methyl-D-aspartate) receptor. Because direct NMDA agonists carry neurotoxic risks, inhibiting GLYT1—the primary transporter responsible for clearing glycine from the synaptic cleft—safely elevates local glycine levels. This endogenous glycine acts as an obligate co-agonist at the NMDA receptor, enhancing glutamatergic neurotransmission without causing excitotoxicity[3].
Mechanism of GLYT1 inhibition and NMDA receptor co-activation by spiro-imidazolone derivatives.
Oncology: Phosphatase Inhibition & Antiproliferative Effects
Beyond the CNS, N-phenylacetamide derivatives exhibit potent anticancer properties by targeting critical cell-cycle regulatory enzymes.
-
CDC25B and PTP1B Inhibition: 2,3-dioxoindolin-N-phenylacetamide derivatives have been synthesized and evaluated as dual inhibitors of CDC25B and PTP1B phosphatases. These enzymes are heavily overexpressed in human tumors, driving unchecked cellular proliferation. Specific derivatives have demonstrated in vitro IC50 values as low as 2.9 µg/mL against PTP1B and potent tumor inhibitory activity in Colo205 xenograft models[4].
-
Resveratrol (RSV) Analogs: Phenylacetamide RSV derivatives have been engineered to overcome the poor bioavailability of natural resveratrol. These derivatives exert targeted antiproliferative effects on estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF7) at concentrations between 5 and 40 µM[5].
Antiviral Precursors: HCV NS5A Inhibitors
In virology, the 2-amino-2-(4-bromophenyl)acetamide scaffold is utilized as a critical chiral precursor for the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives[6]. These complex intermediates form the peptidomimetic backbone of highly potent Hepatitis C Virus (HCV) NS5A inhibitors, which disrupt viral replication complexes at picomolar concentrations[7].
Quantitative Data Summary
The following table synthesizes the expected pharmacological profiles of various derivative classes originating from the phenylacetamide scaffold:
| Derivative Class | Primary Biological Target | Observed Activity (IC50) | Primary Therapeutic Indication |
| Spiro-condensed Imidazolones | GLYT1 Transporter | Low nanomolar (< 10 nM) | Schizophrenia (Cognitive Symptoms) |
| 2,3-Dioxoindolin-N-phenylacetamides | CDC25B / PTP1B Phosphatases | 2.9 – 23.2 µg/mL | Oncology (Solid Tumors) |
| Phenylacetamide-RSV Derivatives | Estrogen Receptor (ER+) / ROS | 5.0 – 40.0 µM | Breast Cancer (MCF7 lines) |
| 3-Amino-THF-3-carboxylic acids | HCV NS5A Protein | Picomolar to Nanomolar | Antiviral (Hepatitis C) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure robust, reproducible data acquisition.
Protocol 1: In Vitro GLYT1 Radioligand Uptake Assay
This assay quantifies the inhibitory potency of spiro-imidazolone derivatives against the GLYT1 transporter.
Causality & Design Choices:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human GLYT1 are utilized. Why? CHO cells lack endogenous glycine transporters, ensuring that all observed [3H] -glycine uptake is strictly mediated by the introduced hGLYT1 target, eliminating background noise.
-
Termination Method: Ice-cold PBS is used to terminate the reaction. Why? The sudden temperature drop instantly rigidifies the lipid bilayer, halting transporter kinetics and preventing the efflux of already-internalized radioligand.
Step-by-Step Methodology:
-
Cell Seeding: Seed hGLYT1-expressing CHO cells in 96-well Cytostar-T scintillating microplates at 4×104 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Compound Preparation: Dissolve the 2-amino-2-(4-bromophenyl)acetamide derivative in 100% DMSO, then perform serial dilutions in assay buffer (HBSS containing 10 mM HEPES, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 10 µM (DMSO ≤ 1%).
-
Pre-incubation: Aspirate culture media, wash cells once with assay buffer, and add 50 µL of the diluted compound. Pre-incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Radioligand Addition: Add 50 µL of assay buffer containing [3H] -Glycine (final concentration 1 µM, specific activity ~1.5 Ci/mmol) to initiate transport. Incubate for exactly 30 minutes.
-
Termination & Washing: Rapidly aspirate the reaction mixture and wash the wells three times with 200 µL of ice-cold PBS.
-
Quantification: Measure the retained intracellular radioactivity using a microplate liquid scintillation counter.
-
Validation Metric: Calculate the Z'-factor using a known reference inhibitor (e.g., Bitopertin) as the positive control and DMSO vehicle as the negative control. The assay is only valid if Z′>0.5 .
Step-by-step workflow for the in vitro GLYT1 radioligand uptake assay.
Protocol 2: CDC25B Phosphatase Enzyme Kinetics Assay
This protocol evaluates the anticancer potential of N-phenylacetamide derivatives via enzyme inhibition[4].
Causality & Design Choices:
-
Substrate Selection: 3-O-Methylfluorescein phosphate (OMFP) is utilized. Why? OMFP is non-fluorescent, but upon dephosphorylation by CDC25B, it yields 3-O-methylfluorescein, a highly fluorescent product. This allows for continuous, real-time kinetic monitoring rather than a single end-point read.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA). The inclusion of DTT maintains the catalytic cysteine of CDC25B in its active, reduced state.
-
Enzyme & Inhibitor Incubation: In a black 96-well plate, mix 10 µL of recombinant human CDC25B enzyme with 10 µL of the derivative (dissolved in DMSO and diluted in buffer). Incubate for 15 minutes at 30°C.
-
Reaction Initiation: Add 80 µL of OMFP substrate (final concentration 20 µM) to start the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm). Read the fluorescence continuously every 60 seconds for 30 minutes.
-
Data Analysis: Determine the initial velocity ( V0 ) from the linear portion of the progress curve. Calculate the IC50 by plotting the fractional activity ( Vi/V0 ) against the log of the inhibitor concentration.
References
-
GlaxoSmithKline (2009). SPIRO-CONDENSED IMIDAZOLONE DERIVATIVES INHIBITING THE GLYCINE TRANSPORTER. (Patent No. WO2009034061A1). WIPO / Google Patents.
-
Jin, Q.-H., et al. (2020). Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives as potent CDC25B and PTP1B phosphatase inhibitors. Brazilian Journal of Pharmaceutical Sciences, 56, e00222.
-
Sala, M., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5243. PMC.
-
Boehringer Ingelheim International GMBH (2008). PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. (Patent No. WO2008080891A2). WIPO / Google Patents.
-
Sigma-Aldrich. 2-amino-2-(4-bromophenyl)acetamide hydrochloride Product Specification (CAS 2901065-28-7).
Sources
- 1. 2 amino acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-2-{2-oxo-3-[4-(2-pyridinyl)phenyl]-7-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide - CAS号 1132878-88-6 - 摩熵化学 [molaid.com]
- 3. WO2008092873A1 - Glyt1 transporter inhibitors and uses thereof in treatment of neurological and neuropsychiatric disorders - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
